Caficrestat

Description

CAFICRESTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

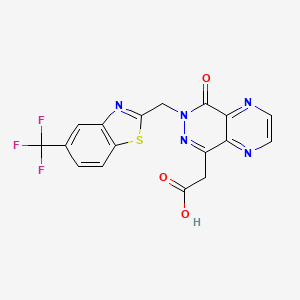

2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGPAXAVTDMKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355612-71-3 | |

| Record name | Caficrestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355612713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFICRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8I3O45DDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caficrestat: A Deep Dive into a High-Potency, Selective Aldose Reductase Inhibitor for Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caficrestat (AT-001) is a next-generation, orally administered small molecule inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway. In hyperglycemic states, the overactivation of this pathway is a key driver of cellular stress and is strongly implicated in the pathogenesis of diabetic complications. Developed by Applied Therapeutics, this compound has been engineered for high potency and selectivity for aldose reductase over the structurally similar aldehyde reductase, a critical distinction aimed at avoiding the off-target effects that hampered earlier generations of AR inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Introduction: The Role of Aldose Reductase in Diabetic Pathophysiology

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the presence of high blood sugar (hyperglycemia), this pathway becomes saturated, and excess glucose is shunted into the polyol pathway.[1]

Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, catalyzes the first and rate-limiting step of this pathway: the NADPH-dependent reduction of glucose to sorbitol.[2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]

The consequences of sustained polyol pathway activation are manifold and contribute significantly to cellular damage in diabetes:

-

Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to water influx, cellular swelling, and eventual damage.

-

Oxidative Stress: The conversion of glucose to sorbitol consumes NADPH, a critical cofactor for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[2]

-

Signaling Pathway Dysregulation: The metabolic shifts caused by polyol pathway flux, including increased ROS and altered NAD+/NADH ratios, lead to the activation of downstream pro-inflammatory and pro-fibrotic signaling cascades, such as Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).[1]

These mechanisms are central to the development of long-term diabetic complications, including cardiomyopathy, neuropathy, retinopathy, and nephropathy. Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to mitigate the damage caused by chronic hyperglycemia.

This compound (AT-001): A Profile

This compound was developed through rational drug design, leveraging the crystallographic structure of the aldose reductase active site to achieve superior potency and selectivity.[2][3]

| Identifier | Information |

| Drug Name | This compound |

| Development Code | AT-001 |

| IUPAC Name | 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid |

| Chemical Formula | C17H10F3N5O3S |

| Administration | Oral capsule |

Mechanism of Action

This compound is a potent and selective inhibitor of aldose reductase. By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of polyol pathway overactivation.[2] Its high selectivity for aldose reductase over aldehyde reductase is a key design feature, intended to enhance its safety profile by avoiding the off-target inhibition that contributed to the failure of earlier ARIs.[1][3]

Below is a diagram illustrating the polyol pathway and the site of action for this compound, as well as its influence on downstream signaling.

Quantitative Data

Preclinical Potency and Selectivity

This compound has demonstrated high potency and selectivity in in-vitro assays. It is significantly more potent than first-generation aldose reductase inhibitors, such as zopolrestat.[3] Critically, this compound shows no significant inhibition of aldehyde reductase at concentrations well above its effective dose for aldose reductase, a key differentiator from older compounds.[3]

| Parameter | Value | Comparison | Reference |

| Aldose Reductase IC50 | 30 pM | >300-fold more potent than zopolrestat (~10 nM) | [3] |

| Aldehyde Reductase Inhibition | No inhibition at 100x EC50 | Zopolrestat inhibited by 60% at 100x EC50 | [3] |

| Off-Target Binding | No significant activity in a panel of 87 substrates | N/A | [3] |

Clinical Pharmacodynamics and Efficacy (ARISE-HF Trial)

The Phase 3 ARISE-HF trial evaluated two doses of this compound (1000 mg BID and 1500 mg BID) in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[4] The primary endpoint was the change in cardiac functional capacity as measured by Peak VO2 over 15 months.[4][5] While the trial did not meet its primary endpoint in the overall population, a pre-specified subgroup analysis of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[6][7]

| Trial/Study | Parameter | Placebo | This compound (1500 mg BID) | p-value | Reference |

| ARISE-HF (Overall Population) | Mean Change in Peak VO2 (ml/kg/min) over 15 months | -0.31 | -0.01 | 0.210 | [5][7] |

| ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) | Mean Change in Peak VO2 (ml/kg/min) over 15 months | -0.54 | +0.08 | 0.040 | [7] |

| ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) | Patients with >6% worsening in cardiac functional capacity | 46% | 32.7% | 0.035 (Odds Ratio 0.56) | [8] |

| Phase 1/2 Study | Pharmacodynamic Endpoint | N/A | Dose-dependent inhibition of sorbitol production | N/A | [9][[“]] |

| Phase 1/2 Study | Biomarker Endpoint (NT-proBNP) | Increase | Significant reduction vs. placebo over 28 days | N/A | [11] |

Clinical Safety and Tolerability (ARISE-HF Trial)

This compound was generally safe and well-tolerated in the ARISE-HF trial, with no significant differences in serious adverse events compared to placebo.[4][8]

| Adverse Event Category | Placebo | This compound (1000 mg BID) | This compound (1500 mg BID) | Reference |

| Serious Adverse Events | 14.3% | 12.3% | 17.3% | [4][8] |

| Treatment-Emergent Adverse Events | 79.1% | 81.6% | 81.0% | [8] |

| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% | [8] |

Experimental Protocols

In-Vitro Aldose Reductase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

References

- 1. appliedtherapeutics.com [appliedtherapeutics.com]

- 2. appliedtherapeutics.com [appliedtherapeutics.com]

- 3. appliedtherapeutics.com [appliedtherapeutics.com]

- 4. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]

- 5. Applied Therapeutics, Inc. Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | MarketScreener [marketscreener.com]

- 6. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]

- 7. cardiacwire.com [cardiacwire.com]

- 8. hcplive.com [hcplive.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. consensus.app [consensus.app]

- 11. appliedtherapeutics.com [appliedtherapeutics.com]

The Polyol Pathway: A Core Mechanism in Diabetic Complications

A Technical Guide for Researchers and Drug Development Professionals

The polyol pathway, a two-step metabolic route that converts glucose to fructose, plays a pivotal role in the pathogenesis of diabetic complications. Under normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of glucose. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to a cascade of cellular and tissue damage. This in-depth guide provides a technical overview of the polyol pathway, its contribution to diabetic complications, relevant quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

The Core Pathway: Enzymatic Conversions and Cofactor Imbalances

The polyol pathway consists of two primary enzymatic reactions that occur in the cytoplasm.[1]

-

Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) . This reaction consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[2]

-

Sorbitol to Fructose: The second step involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase (SDH) , utilizing NAD+ (nicotinamide adenine dinucleotide) as a cofactor and producing NADH.[2]

Under hyperglycemic conditions, the increased intracellular glucose concentration saturates the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[3] This accelerated flux, estimated to consume up to 30% of glucose in some tissues during diabetes, leads to several critical biochemical imbalances that underpin the development of diabetic complications.[1][4]

Mechanisms of Cellular Damage

The hyperactivity of the polyol pathway contributes to diabetic complications through several interconnected mechanisms:

Osmotic Stress

Sorbitol is a polyol that does not readily diffuse across cell membranes.[5] Its intracellular accumulation, particularly in insulin-independent tissues such as the lens, retina, Schwann cells, and kidney, creates a hyperosmotic environment.[6][7] This leads to an influx of water, causing cellular swelling, altered membrane permeability, and eventual cell injury or death.[8][9] This osmotic stress is a primary factor in the development of diabetic cataracts.[10][11]

Oxidative Stress

The polyol pathway is a significant contributor to oxidative stress in diabetes through two main mechanisms:

-

NADPH Depletion: The continuous consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent.[6][12] NADPH is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[10][13] A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative damage to lipids, proteins, and DNA.[8][12]

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, leading to an increased NADH/NAD+ ratio, a state sometimes referred to as "pseudohypoxia".[13][14] This altered redox balance can inhibit the activity of NAD+-dependent enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further disrupting glycolysis.[6] An elevated NADH/NAD+ ratio can also increase the production of ROS by the mitochondrial electron transport chain.[13][15]

Formation of Advanced Glycation End Products (AGEs)

The fructose produced by the polyol pathway is a more potent glycating agent than glucose.[13] Fructose and its metabolites, such as fructose-3-phosphate and 3-deoxyglucosone, can react non-enzymatically with amino groups on proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs).[13][16] AGEs are highly reactive molecules that can induce protein cross-linking, alter enzyme activity, and stimulate inflammatory responses by binding to their receptor (RAGE), contributing to microvascular damage in the retina, kidneys, and nerves.[7][17] Recent research has identified glucoselysine as a primary fructose-specific AGE, making it a potential biomarker for polyol pathway activity.[16]

Activation of Protein Kinase C (PKC)

Hyperglycemia-induced activation of the polyol pathway has been linked to the activation of protein kinase C (PKC), particularly in vascular tissues.[18][19] The increased production of diacylglycerol (DAG), a key activator of PKC, is thought to be a downstream consequence of the metabolic shifts induced by the polyol pathway.[19] The activation of specific PKC isoforms, such as PKC-β, has been implicated in the vascular complications of diabetes, including increased vascular permeability, altered blood flow, and endothelial dysfunction.[20][21] Interestingly, in neural tissues, increased polyol pathway activity has been associated with a decrease in the activity of other PKC isoforms, like PKC-α, suggesting tissue-specific effects.[22][23]

Quantitative Data

The following tables summarize key quantitative data related to the polyol pathway in the context of diabetes.

Table 1: Enzyme Activity in Normal vs. Diabetic Tissues

| Tissue | Enzyme | Condition | Activity | Fold Change | Reference |

| Rat Lens | Aldose Reductase | Normal | - | - | [24] |

| Diabetic | - | Increased | [24] | ||

| Sorbitol Dehydrogenase | Normal | - | - | [24] | |

| Diabetic | - | No Significant Change | [24] | ||

| Rat Sciatic Nerve | Aldose Reductase | Normal | - | - | [25] |

| Diabetic | - | 30% Decrease | [25] | ||

| Sorbitol Dehydrogenase | Normal | - | - | [25] | |

| Diabetic | - | No Change | [25] | ||

| Rat Schwannoma Cells | PKC Activity | 5.5 mM Glucose | - | Baseline | [23] |

| 20 mM Glucose | - | Significantly Decreased | [23] | ||

| Mouse Endoneurium | PKC Activity | Non-diabetic | - | Baseline | [22] |

| Diabetic Transgenic (AR) | - | Significantly Reduced | [22] | ||

| Mouse Epineurium | PKC Activity | Non-diabetic | - | Baseline | [22] |

| Diabetic Transgenic (AR) | - | Increased | [22] |

Table 2: Metabolite Concentrations in Normal vs. Diabetic Tissues

| Tissue | Metabolite | Condition | Concentration (µmol/g) | Fold Change | Reference |

| Rat Lens | Sorbitol | Control | 0.758 ± 0.222 | - | [14] |

| Diabetic | 21.2 ± 3.5 | ~28x | [14] | ||

| Diabetic + SDH Inhibitor | 38.2 ± 6.8 | ~50x | [14] | ||

| Mouse Endoneurium | Sorbitol | Non-diabetic | - | - | [22] |

| Diabetic Transgenic (AR) | - | 6.4x | [22] | ||

| Mouse Epineurium | Sorbitol | Non-diabetic | - | - | [22] |

| Diabetic Transgenic (AR) | - | 5.1x | [22] |

Experimental Protocols

This section details methodologies for key experiments used to study the polyol pathway.

Assay for Aldose Reductase (AR) Activity

Principle: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored spectrophotometrically.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Spectrophotometer capable of reading at 340 nm

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2

-

NADPH solution: 0.1 mM in assay buffer

-

Substrate solution: 10 mM DL-glyceraldehyde in assay buffer

-

(Optional) Aldose Reductase Inhibitor (ARI) for specificity control

Procedure:

-

Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the cytosolic fraction.

-

Set up the reaction mixture in a quartz cuvette containing:

-

800 µL Assay Buffer

-

100 µL NADPH solution

-

50 µL tissue homogenate/enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the substrate solution (DL-glyceraldehyde).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

-

Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Quantification of Sorbitol

Principle: This enzymatic assay quantifies sorbitol by measuring the production of NADH in a reaction catalyzed by sorbitol dehydrogenase (SDH). The increase in NADH is measured fluorometrically or spectrophotometrically.

Materials:

-

Tissue extract (e.g., from perchloric acid precipitation)

-

Fluorometer or spectrophotometer

-

Assay Buffer: 0.1 M Tris-HCl, pH 9.0

-

NAD+ solution: 1 mM in assay buffer

-

Sorbitol Dehydrogenase (SDH) enzyme solution

-

Sorbitol standards of known concentrations

Procedure:

-

Homogenize tissue samples in a deproteinizing agent like perchloric acid and neutralize the supernatant.

-

Prepare a standard curve using known concentrations of sorbitol.

-

In a microplate or cuvette, add:

-

100 µL Assay Buffer

-

20 µL NAD+ solution

-

20 µL of sample or standard

-

-

Take an initial fluorescence/absorbance reading (baseline).

-

Add 10 µL of SDH solution to initiate the reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Take a final fluorescence/absorbance reading.

-

Subtract the baseline reading from the final reading for each sample and standard.

-

Determine the sorbitol concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The overactivation of the polyol pathway is a key driver of cellular damage in diabetes, contributing significantly to the pathogenesis of microvascular complications. The mechanisms of osmotic stress, oxidative stress, AGE formation, and PKC activation provide a clear rationale for targeting this pathway for therapeutic intervention. Aldose reductase inhibitors (ARIs) have shown promise in preclinical studies by mitigating these damaging effects.[10][26] However, clinical trial outcomes have been mixed, highlighting the need for more potent and specific inhibitors and a better understanding of the pathway's complex interactions in different tissues.[27][28]

Future research should focus on:

-

Developing novel and highly specific inhibitors for both aldose reductase and sorbitol dehydrogenase.

-

Identifying reliable biomarkers, such as fructose-specific AGEs, to monitor polyol pathway activity in clinical settings.[16]

-

Elucidating the tissue-specific roles and regulation of the polyol pathway to develop more targeted therapies.

-

Investigating the interplay between the polyol pathway and other metabolic pathways implicated in diabetic complications, such as the hexosamine pathway and mitochondrial dysfunction.

A deeper understanding of the polyol pathway's role in diabetic complications will continue to be a critical area of research, with the potential to yield new therapeutic strategies to prevent or ameliorate the long-term consequences of diabetes.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanisms involved in hyperglycemia-induced cellular damage | Oncohema Key [oncohemakey.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 9. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ahajournals.org [ahajournals.org]

- 13. avehjournal.org [avehjournal.org]

- 14. Interaction between osmotic and oxidative stress in diabetic precataractous lens: studies with a sorbitol dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Insights from the fructose-derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advanced Glycation End Products in Disease Development and Potential Interventions [mdpi.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. m.youtube.com [m.youtube.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Differential influence of increased polyol pathway on protein kinase C expressions between endoneurial and epineurial tissues in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Polyol pathway and protein kinase C activity of rat Schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aldose reductase and sorbitol dehydrogenase distribution in substructures of normal and diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. New concepts and insights on pathogenesis and treatment of diabetic complications: polyol pathway and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 28. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

Aldose Reductase as a Therapeutic Target in Diabetic Cardiomyopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Diabetic Cardiomyopathy

Diabetic cardiomyopathy (DCM) is a distinct cardiac complication of diabetes mellitus, characterized by myocardial dysfunction in the absence of coronary artery disease, hypertension, and significant valvular disease.[1][2] It is a leading cause of heart failure in the diabetic population, contributing significantly to morbidity and mortality.[1][3] The pathophysiology of DCM is complex and multifactorial, involving metabolic disturbances, oxidative stress, inflammation, and fibrosis.[1][2] One of the key metabolic pathways implicated in the onset and progression of DCM is the polyol pathway, with its rate-limiting enzyme, aldose reductase (AR), emerging as a critical therapeutic target.[4][5][6]

Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased.[5][7] This leads to a cascade of detrimental cellular events, including osmotic stress, redox imbalance, activation of protein kinase C (PKC), and the formation of advanced glycation end-products (AGEs).[6][8][9] These events collectively contribute to the structural and functional abnormalities observed in the diabetic heart, such as cardiomyocyte hypertrophy, apoptosis, fibrosis, and impaired contractility.[1][10] This guide provides a comprehensive overview of the role of aldose reductase in DCM, summarizing key experimental findings, detailing relevant protocols, and outlining the signaling pathways involved.

The Polyol Pathway in Cardiac Pathophysiology

The polyol pathway is a two-step metabolic route that converts glucose to fructose.[7] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, when the primary glucose-utilizing pathway (glycolysis) becomes saturated, a significant portion of excess glucose is shunted into the polyol pathway.[7][11]

-

Aldose Reductase (AR): The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) that consumes NADPH as a cofactor.[11][12]

-

Sorbitol Dehydrogenase (SDH): The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor, producing NADH.[7][11]

The overactivation of this pathway in cardiac tissue initiates several pathogenic mechanisms:

-

Osmotic Stress: Sorbitol is an osmotically active polyol that does not readily cross cell membranes.[7][13] Its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.[14]

-

Redox Imbalance: The increased activity of AR depletes intracellular NADPH.[7][12] NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH).[8][12] Depletion of NADPH impairs the cell's antioxidant defense, leading to increased susceptibility to reactive oxygen species (ROS). Concurrently, the SDH-catalyzed conversion of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can further promote ROS production via NADH oxidase and disrupt metabolic homeostasis.[8][9][11]

-

PKC Activation & AGE Formation: The increased production of fructose and its metabolites can contribute to the formation of advanced glycation end-products (AGEs), which promote fibrosis and cellular dysfunction.[1] Furthermore, increased glucose flux through the polyol pathway can lead to the accumulation of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC) isoforms, which are implicated in cardiac hypertrophy and fibrosis.[6][9][15]

Experimental Evidence for AR as a Therapeutic Target

A substantial body of evidence from preclinical animal models and human clinical trials supports the role of AR in DCM.

Animal Models of Diabetic Cardiomyopathy

Rodent models are instrumental in studying the mechanisms of DCM.[3][16] Commonly used models include:

-

Type 1 Diabetes Models:

-

Type 2 Diabetes Models:

-

db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.[16] They exhibit diastolic and systolic dysfunction by 12 weeks of age.[19][20]

-

Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperglycemia, and cardiac dysfunction, including hypertrophy and fibrosis.[16][17]

-

High-Fat Diet (HFD) + Low-Dose STZ: This combination model induces insulin resistance via diet, followed by mild β-cell damage, closely mimicking the progression of type 2 diabetes in humans.[21][22]

-

Key Preclinical Findings with AR Inhibitors (ARIs)

Studies using the above models have consistently shown that inhibiting AR can prevent or ameliorate the signs of DCM.

Table 1: Effects of Aldose Reductase Inhibition in Preclinical Models of Diabetic Cardiomyopathy

| Parameter Measured | Animal Model | Treatment | Key Finding | Reference(s) |

| Cardiac Function | db/db mice | Fidarestat (ARI) | Improved contractile dysfunction and normalized Ca2+ signaling. | [8] |

| HFD + STZ mice | AT-001 (ARI) | Ameliorated diastolic dysfunction and improved cardiac efficiency. | [21][23] | |

| STZ rats | Zopolrestat/Sorbinil (ARIs) | Reduced ischemia-reperfusion induced cardiac damage. | [5] | |

| Cardiac Metabolism | HFD + STZ mice | AT-001 (ARI) | Decreased myocardial fatty acid oxidation rates (from 1.15 ± 0.19 to 0.5 ± 0.1 µmol min⁻¹ g dry wt⁻¹ with insulin) without changing glucose oxidation rates. | [21][23][24] |

| Cardiac Structure | HFD + STZ mice | AT-001 (ARI) | Mitigated cardiac fibrosis and hypertrophy. | [21][23] |

| Oxidative Stress | db/db mice | Fidarestat (ARI) | Attenuated intracellular superoxide formation. | [8] |

| AR Expression/Activity | Type 2 diabetic rats | - | Increased AR expression and substrate flux observed in chronic diabetes. | [4][6] |

| Human hearts | - | >1.7-fold increase in AR expression in patients with diabetic cardiomyopathy. | [4][6] |

Clinical Trial Evidence

The therapeutic potential of AR inhibition has been tested in humans. An early study with the ARI zopolrestat showed that treated diabetic subjects had increased left ventricular ejection fraction (LVEF) and cardiac output.[5]

More recently, the Phase 3 ARISE-HF trial investigated the highly selective ARI, AT-001, in individuals with DCM and reduced exercise capacity.

Table 2: Key Outcomes of the ARISE-HF Clinical Trial (AT-001)

| Parameter | Placebo Group | High-Dose AT-001 Group | Result | Reference(s) |

| Primary Endpoint: Change in Peak VO₂ at 15 Months | Fell by -0.31 mL/kg/min | Fell by -0.01 mL/kg/min | The difference of 0.30 mL/kg/min was not statistically significant (P = 0.19). The primary endpoint was not met. | [25][26] |

| Subgroup Analysis (Not on SGLT2i/GLP-1RA) | - | - | A prespecified subgroup analysis showed a significant difference in peak VO₂ of 0.62 mL/kg/min between placebo and high-dose AT-001 (P = 0.04), suggesting potential benefit in patients not on newer diabetes medications. However, these results are considered exploratory. | [25][27] |

While the ARISE-HF trial did not meet its primary endpoint, the data suggest that AR inhibition might stabilize exercise capacity and that early intervention could be beneficial.[26][28]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for studying AR in DCM.

Induction of Diabetic Cardiomyopathy (HFD/STZ Mouse Model)

This model recapitulates key features of type 2 diabetes and its cardiac complications.[21][22]

Measurement of Aldose Reductase Activity

AR activity is typically measured spectrophotometrically by monitoring the oxidation of NADPH.[23]

-

Tissue Lysate Preparation: Homogenize frozen heart tissue (~50-100 mg) in ice-cold AR Assay Buffer.[23][29] Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[29] Collect the supernatant. Use a 10K spin column for ultrafiltration to remove small molecule interferents.[29]

-

Assay Principle: The assay is based on the AR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[23]

-

Reaction Mixture: Prepare a reaction mixture containing the tissue lysate, assay buffer, and a substrate (e.g., DL-glyceraldehyde).

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately monitor the decrease in absorbance at 340 nm at 37°C for 30-40 minutes using a microplate reader.

-

Calculation: Calculate the AR activity based on the rate of NADPH concentration change (nmol/min/g of tissue).[23] Commercially available kits (e.g., Abcam ab273276, BioVision K369) provide standardized reagents and protocols.[23]

Assessment of Cardiac Function (Echocardiography)

Echocardiography is a non-invasive technique used to assess cardiac structure and function in rodent models.[18][20][30]

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature. Monitor heart rate and respiration.[30]

-

Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19][20]

-

Systolic Function Parameters:

-

Diastolic Function Parameters:

Histological Analysis of Cardiac Fibrosis

Myocardial fibrosis is a key histological feature of DCM.[1][10]

-

Tissue Preparation: Perfuse the heart with saline followed by 4% paraformaldehyde. Excise the heart, embed it in paraffin, and cut 5-μm sections.

-

Staining: Use Masson's trichrome or Picrosirius red stain, which specifically stains collagen fibers (blue or red, respectively), distinguishing them from cardiomyocytes (red or yellow).[2]

-

Image Analysis: Capture images of the stained sections using light microscopy.

-

Quantification: Use image analysis software to quantify the fibrotic area. The collagen volume fraction (CVF) is calculated as the ratio of the total collagen-positive area to the total tissue area, excluding perivascular regions.[31] An increase in CVF indicates enhanced fibrosis.

Quantification of Reactive Oxygen Species (ROS)

Increased ROS production is a central mechanism in DCM.[8]

-

Probe Selection: Dihydroethidium (DHE) is commonly used to detect superoxide, while 2',7'-dichlorofluorescein diacetate (DCFH-DA) is a general indicator for various ROS, including H₂O₂.[32][33] MitoSOX Red is used specifically for mitochondrial ROS.[34]

-

Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from rodent hearts via enzymatic digestion.

-

Probe Loading: Incubate the isolated myocytes with the chosen fluorescent probe (e.g., 20 µM DCFH-DA for 30 minutes).[32] The probe is cell-permeable and becomes fluorescent upon oxidation by ROS.[33]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to higher levels of ROS.

-

Electron Paramagnetic Resonance (EPR): For more specific and quantitative ROS detection, EPR spectroscopy with spin traps like DEPMPO can be used to identify specific radical species.[35]

AR-Mediated Signaling Pathways in Diabetic Cardiomyopathy

Aldose reductase activation triggers downstream signaling cascades that drive the pathological remodeling of the diabetic heart. A key pathway involves the activation of Protein Kinase C (PKC).

Hyperglycemia, through the polyol pathway and de novo diacylglycerol (DAG) synthesis, leads to the activation of specific PKC isoforms (e.g., PKC-α, PKC-β).[6][15] Activated PKC can then phosphorylate a variety of downstream targets, leading to:

-

Gene Expression Changes: Activation of transcription factors like NF-κB, which promotes inflammation and fibrosis.[9]

-

Myocardial Fibrosis: Increased expression of profibrotic factors such as transforming growth factor-beta (TGF-β).[6]

-

Hypertrophy: Activation of pro-hypertrophic signaling pathways, including the MAP kinase cascade (ERK, JNK, p38).

-

Endothelial Dysfunction: Reduced nitric oxide (NO) bioavailability.

Inhibition of aldose reductase has been shown to prevent high-glucose-induced DAG accumulation and subsequent PKC activation in vascular cells, placing AR upstream of this critical signaling hub.[6][15]

Conclusion and Future Directions

Aldose reductase is a pivotal enzyme linking hyperglycemia to the core pathological processes of diabetic cardiomyopathy. Preclinical studies have robustly demonstrated that inhibiting AR can prevent cardiac metabolic derangements, structural remodeling, and functional decline in various animal models of diabetes.[5][8][21]

While the recent ARISE-HF trial did not meet its primary endpoint in a broad population, it provided valuable insights, suggesting that AR inhibition can stabilize exercise capacity and may be more effective in certain patient subgroups or as an early intervention strategy.[25][26][27]

Future research should focus on:

-

Early Intervention: Investigating the efficacy of ARIs in patients with earlier stages of DCM (e.g., stage B heart failure) to prevent progression.[27]

-

Combination Therapies: Evaluating the potential synergistic effects of ARIs when combined with standard-of-care diabetes treatments like SGLT2 inhibitors and GLP-1 receptor agonists.[25][27]

-

Biomarker Development: Identifying sensitive biomarkers that can predict response to ARI therapy and track target engagement.

-

Mechanism Refinement: Further elucidating the complex interplay between the polyol pathway and other pathogenic mechanisms, such as inflammation and mitochondrial dysfunction, in the human diabetic heart.

Targeting aldose reductase remains a mechanistically sound and promising therapeutic strategy for tackling the significant challenge of diabetic cardiomyopathy. Continued investigation is crucial to fully realize its potential in clinical practice.

References

- 1. A comprehensive review on diabetic cardiomyopathy (DCM): histological spectrum, diagnosis, pathogenesis, and management with conventional treatments and natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Altered Pattern of Myocardial Histopathological and Molecular Changes Underlies the Different Characteristics of Type-1 and Type-2 Diabetic Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Animal Models in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Polyol pathway - Wikipedia [en.wikipedia.org]

- 8. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diabetic cardiomyopathy: pathophysiology and clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 14. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Of mice and men: models and mechanisms of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. Noninvasive and invasive evaluation of cardiac dysfunction in experimental diabetes in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Echocardiographic assessment of cardiac function in diabetic db/db and transgenic db/db-hGLUT4 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Treatment with selective aldose reductase inhibitor effective against diabetic cardiomyopathy? Study provides insights [medicaldialogues.in]

- 27. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]

- 28. jwatch.org [jwatch.org]

- 29. abcam.cn [abcam.cn]

- 30. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. academic.oup.com [academic.oup.com]

- 33. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Enhanced cardiomyocyte reactive oxygen species signaling promotes ibrutinib-induced atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. ahajournals.org [ahajournals.org]

The Impact of Caficrestat on Tissue Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caficrestat (AT-001) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of diabetic complications. By targeting aldose reductase, the first and rate-limiting enzyme in the polyol pathway, this compound aims to mitigate the pathological accumulation of sorbitol in various tissues, a key contributor to cellular stress and long-term organ damage in hyperglycemic states. This technical guide provides a comprehensive overview of this compound's effect on sorbitol accumulation, presenting key preclinical and clinical data, detailed experimental protocols for sorbitol measurement, and a visualization of the underlying biochemical pathways.

Introduction: The Polyol Pathway and Sorbitol-Induced Pathology

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

-

Aldose Reductase: Utilizes NADPH as a cofactor to reduce glucose to sorbitol.

-

Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose using NAD+ as a cofactor.

A critical aspect of polyol pathway-mediated pathology is the intracellular accumulation of sorbitol. Sorbitol is a polyol (sugar alcohol) that does not readily diffuse across cell membranes.[2] Its accumulation in insulin-independent tissues, such as nerves, the lens of the eye, retina, and kidneys, creates a hyperosmotic environment, leading to osmotic stress, cellular swelling, and eventual tissue damage.[1] Furthermore, the increased activity of aldose reductase depletes NADPH, a crucial cofactor for glutathione reductase, thereby impairing the cell's antioxidant defense system and increasing susceptibility to oxidative stress.[2]

This compound is a next-generation aldose reductase inhibitor designed with high potency and selectivity to block the initial step of the polyol pathway, thereby preventing the synthesis and subsequent accumulation of sorbitol.

The Polyol Pathway Signaling Cascade

The following diagram illustrates the enzymatic conversions within the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.

Quantitative Data on this compound's Effect on Sorbitol Levels

The efficacy of this compound in reducing sorbitol accumulation has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

| Preclinical Study: Cardiac Sorbitol Reduction | |

| Study Model | Mouse model of diabetic cardiomyopathy |

| Treatment | This compound (AT-001) 40 mg/kg/day for 3 weeks |

| Tissue | Heart |

| Result | Significant reduction in cardiac sorbitol levels[1][3] |

| Reference | [1][3] |

| Clinical Study: Blood Sorbitol Reduction (Phase 1/2) | |

| Study Population | Adult subjects with Type 2 Diabetes |

| Treatment | Single and multiple ascending doses of this compound (5, 10, 20, 40 mg/kg) |

| Tissue | Whole Blood |

| Result | Significant dose-dependent reductions in whole blood sorbitol of up to approximately -50% from baseline[4] |

| Reference | [4] |

| Clinical Study: Blood Sorbitol Reduction (Phase 2a) | |

| Study Population | Adult patients with Type 2 Diabetes and early diabetic cardiomyopathy |

| Treatment | This compound (1000mg TID or 1500mg BID) for 28 days |

| Tissue | Blood |

| Result | Significant and sustained reduction in blood sorbitol levels[5] |

| Reference | [5] |

| In Vitro Aldose Reductase Inhibition | |

| Assay | Enzymatic inhibition assay |

| Result | IC50 = 28.9 pM |

| Reference | (Data from preclinical assessments) |

Experimental Protocols for Sorbitol Measurement

Accurate quantification of sorbitol in biological tissues is paramount for evaluating the efficacy of aldose reductase inhibitors. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and reliable methods.

Experimental Workflow for Tissue Sorbitol Analysis

The general workflow for preparing and analyzing tissue samples for sorbitol content is depicted below.

Detailed Methodology: HPLC with Pulsed Amperometric Detection (for Sciatic Nerve)

This method is highly sensitive for the detection of underivatized carbohydrates.

-

Sample Preparation:

-

Excise sciatic nerve tissue and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Deproteinize the homogenate by adding perchloric acid to a final concentration of 3% (w/v).

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAEC-PAD).

-

Column: Anion-exchange column (e.g., CarboPac PA1 or similar).

-

Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride reference electrode. Waveform potentials are optimized for carbohydrate detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sorbitol.

-

Calculate the sorbitol concentration in the samples by comparing their peak areas to the standard curve.

-

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) (for Lens Tissue)

GC-MS provides high specificity and sensitivity, particularly after derivatization of the polyols.

-

Sample Preparation:

-

Dissect the lens from the eye and record its wet weight.

-

Homogenize the lens in a known volume of distilled water.

-

Add an internal standard (e.g., xylitol) to the homogenate.

-

Lyophilize the homogenate to dryness.

-

-

Derivatization:

-

To the dried sample, add a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS) (e.g., in a 9:3:1 v/v/v ratio).

-

Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the polyols.

-

Centrifuge the derivatized sample and transfer the supernatant to a GC vial.

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection at an injector temperature of 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of the sorbitol-TMS derivative.

-

-

Quantification:

-

Create a calibration curve by derivatizing and analyzing known amounts of sorbitol with the internal standard.

-

Determine the sorbitol concentration in the lens samples based on the ratio of the peak area of the sorbitol derivative to the internal standard peak area, and compare this to the calibration curve.

-

Conclusion

This compound has demonstrated a clear and significant effect on reducing sorbitol levels, a key biomarker of polyol pathway activity. The preclinical data in cardiac tissue and the clinical data in blood provide a strong rationale for its development in treating diabetic complications where sorbitol accumulation is a pathogenic driver. The experimental protocols detailed herein offer robust and validated methods for researchers to accurately quantify tissue sorbitol levels, enabling further investigation into the efficacy of this compound and other aldose reductase inhibitors. The continued study of this compound holds promise for a targeted therapeutic approach to mitigate the debilitating consequences of long-term hyperglycemia.

References

- 1. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appliedtherapeutics.com [appliedtherapeutics.com]

- 3. researchgate.net [researchgate.net]

- 4. appliedtherapeutics.com [appliedtherapeutics.com]

- 5. appliedtherapeutics.com [appliedtherapeutics.com]

Early-Stage Clinical Trial Data for Caficrestat (AT-001): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caficrestat (AT-001) is an investigational, orally administered, potent and highly selective inhibitor of aldose reductase. This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway and subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy (DbCM).[1] By blocking aldose reductase, this compound aims to mitigate the cellular stress and damage caused by sorbitol accumulation. This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, with a focus on its development for diabetic cardiomyopathy.

Mechanism of Action: The Polyol Pathway

In hyperglycemic states, the excess glucose that cannot be fully metabolized through glycolysis is shunted to the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair antioxidant defenses, contributing to oxidative stress and cellular damage. This compound directly inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating these downstream pathological effects.

Clinical Development Program

The clinical development of this compound for diabetic cardiomyopathy has progressed through early-phase studies to a pivotal Phase 3 trial.

Quantitative Data Summary

Phase 1/2 Proof-of-Concept Study in Type 2 Diabetes

A 28-day, randomized, placebo-controlled Phase 1/2 study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult patients with type 2 diabetes and early-stage diabetic cardiomyopathy.[2]

Table 1: Key Findings from the Phase 1/2 Study

| Parameter | Dosing Regimen | Result |

| Pharmacodynamics | ||

| Blood Sorbitol Levels | 1000 mg TID & 1500 mg BID | Significant reduction sustained over 28 days[2] |

| Biomarkers | ||

| NT-proBNP Levels | 1000 mg TID & 1500 mg BID | Significantly reduced over 28 days vs. placebo[2] |

| Clinically Meaningful NT-proBNP Reduction (>25 pg/mL) | Pooled AT-001 | 50% of treated patients at 28 days[2] |

| Safety | ||

| Serious Adverse Events (SAEs) | 1000 mg TID & 1500 mg BID | None reported[2] |

| Dose-Limiting Adverse Events (AEs) | 1000 mg TID & 1500 mg BID | None reported[2] |

Phase 3 ARISE-HF Trial in Diabetic Cardiomyopathy

The ARISE-HF (Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure) trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 675 patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[3]

Table 2: ARISE-HF Trial - Primary Efficacy Endpoint (Change in Peak VO2 at 15 Months)

| Treatment Group | Mean Change in Peak VO2 (ml/kg/min) | Difference vs. Placebo (ml/kg/min) | p-value |

| Placebo | -0.31[4] | - | - |

| This compound (1500 mg BID) | -0.01[4] | 0.30[4] | 0.210[5] |

Table 3: ARISE-HF Trial - Subgroup Analysis of Primary Endpoint (Patients Not on SGLT2 or GLP-1 Inhibitors)

| Treatment Group | Mean Change in Peak VO2 (ml/kg/min) | Difference vs. Placebo (ml/kg/min) | p-value |

| Placebo | -0.54[5] | - | - |

| This compound (1500 mg BID) | +0.08[5] | 0.62[5] | 0.040[5] |

Table 4: ARISE-HF Trial - Clinically Significant Worsening in Cardiac Functional Capacity (≥6% decline in Peak VO2)

| Treatment Group | Percentage of Patients with ≥6% Decline | Odds Ratio vs. Placebo | p-value |

| Overall Population | |||

| Placebo | 41.8%[4] | - | - |

| This compound (1500 mg BID) | 36.2%[4] | 0.80[4] | 0.29[4] |

| Subgroup (Not on SGLT2/GLP-1 Inhibitors) | |||

| Placebo | 46%[6] | - | - |

| This compound (1500 mg BID) | 32.7%[6] | 0.56[6] | 0.035[6] |

Table 5: ARISE-HF Trial - Safety and Tolerability

| Adverse Event Category | Placebo | This compound (1000 mg BID) | This compound (1500 mg BID) |

| Serious Adverse Events (SAEs) | 14.3% | 12.3% | 17.3% |

| Treatment-Emergent Adverse Events (TEAEs) | 79.1% | 81.6% | 81% |

| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% |

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. The following sections describe standardized methodologies commonly employed in clinical trials for the key assessments used.

Cardiopulmonary Exercise Testing (CPET) for Peak VO2 Measurement

The primary endpoint of the ARISE-HF trial, change in cardiac functional capacity, was measured by Peak VO2 during a Cardiopulmonary Exercise Test (CPET).[3]

-

Objective: To determine the maximal rate of oxygen consumption during incremental exercise, reflecting cardiorespiratory fitness.

-

Standardized Protocol (Example):

-

Patient Preparation: Patients are instructed to avoid strenuous exercise and caffeine for a specified period before the test. A light meal is typically permitted a few hours prior.

-

Equipment: A calibrated metabolic cart, treadmill or cycle ergometer, a 12-lead electrocardiogram (ECG), blood pressure monitor, and a pulse oximeter are used.

-

Procedure:

-

Resting measurements of heart rate, blood pressure, ECG, and gas exchange are obtained.

-

The patient begins exercising at a low intensity.

-

The workload is progressively increased in a ramp-like fashion (e.g., 5-15 Watts/minute on a cycle ergometer or an increase in speed and/or grade on a treadmill) until the patient reaches volitional exhaustion.[7]

-

Breath-by-breath analysis of oxygen uptake (VO2), carbon dioxide output (VCO2), and ventilation is continuously performed.

-

Heart rate, blood pressure, and ECG are monitored throughout the test.

-

-

Endpoint Determination: Peak VO2 is defined as the highest 15- or 20-second averaged VO2 value during the last minute of exercise.[8] A respiratory exchange ratio (RER) of ≥1.05 is often used as a criterion for maximal effort.[7]

-

N-Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) Measurement

NT-proBNP is a biomarker of cardiac stress and was assessed in both the Phase 1/2 and Phase 3 studies of this compound.[2][3]

-

Objective: To quantify the concentration of NT-proBNP in plasma or serum as an indicator of myocardial wall stress.

-

Standardized Protocol (Example using Electrochemiluminescence Immunoassay):

-

Sample Collection: A whole blood sample is collected via venipuncture into a tube containing an appropriate anticoagulant (e.g., EDTA).

-

Sample Processing: The blood sample is centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Assay Principle: Commercially available immunoassays, such as the Roche Elecsys® proBNP II assay, are commonly used. These are typically sandwich immunoassays.[9]

-

A biotinylated polyclonal antibody and a monoclonal antibody labeled with a ruthenium complex react with NT-proBNP in the sample to form a sandwich complex.

-

Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.

-

The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.

-

Application of a voltage induces a chemiluminescent emission, which is measured by a photomultiplier.

-

-

Quantification: The light signal is directly proportional to the NT-proBNP concentration in the sample. The concentration is determined from a calibration curve.

-

Sorbitol Level Measurement

The pharmacodynamic effect of this compound was assessed by measuring the reduction in blood sorbitol levels.[2]

-

Objective: To quantify the concentration of sorbitol in blood or plasma to confirm target engagement and the biological activity of the aldose reductase inhibitor.

-

Standardized Protocol (Example using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Collection and Preparation: A blood sample is collected, and plasma or red blood cells are isolated. Proteins are precipitated, and the supernatant containing sorbitol is collected.

-

Derivatization: Sorbitol is a non-volatile compound and requires derivatization to a volatile form for GC analysis. This is often achieved by silylation or acetylation.[10]

-

Internal Standard: A known amount of an internal standard (e.g., a stable isotope-labeled sorbitol) is added to the sample to correct for variations in sample preparation and instrument response.

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the abundance of each ion.

-

-

Quantification: The concentration of sorbitol is determined by comparing the peak area of the sorbitol derivative to that of the internal standard and referencing a calibration curve prepared with known concentrations of sorbitol.[10]

-

Conclusion

Early-stage clinical trials of this compound (AT-001) have demonstrated its ability to inhibit aldose reductase, as evidenced by a reduction in blood sorbitol levels.[2] In a Phase 3 trial for diabetic cardiomyopathy, while the primary endpoint of stabilizing cardiac functional capacity as measured by Peak VO2 was not met in the overall population, a pre-specified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[4][5] Furthermore, in this subgroup, this compound significantly reduced the proportion of patients with a clinically meaningful decline in cardiac functional capacity.[6] The safety profile of this compound appears to be favorable. These findings suggest that aldose reductase inhibition with this compound may be a promising therapeutic strategy for a subset of patients with diabetic cardiomyopathy, and further investigation is warranted.

References

- 1. Analytical and clinical performance evaluation of a new NT-proBNP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. arisehf.com [arisehf.com]

- 5. sec.gov [sec.gov]

- 6. hcplive.com [hcplive.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Caficrestat: A Technical Whitepaper on Potential Applications Beyond Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caficrestat (AT-001), a potent and selective aldose reductase inhibitor, is currently in late-stage clinical development primarily for diabetic cardiomyopathy. However, the mechanism of action of this compound, centered on the inhibition of the polyol pathway enzyme aldose reductase, suggests a broader therapeutic potential in a range of non-diabetic pathologies. Aldose reductase is increasingly implicated in inflammatory processes, oxidative stress, and angiogenesis, independent of hyperglycemia. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound in disease areas beyond diabetic complications, including sepsis, inflammatory conditions, and angiogenesis-dependent diseases. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and development.

Introduction: The Evolving Role of Aldose Reductase

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity is significantly upregulated during hyperglycemia, leading to the accumulation of sorbitol and subsequent osmotic stress and oxidative damage implicated in diabetic complications.

Recent research, however, has unveiled a more complex role for AR, positioning it as a critical mediator in various pathological processes beyond diabetes. AR is now understood to be involved in the inflammatory cascade, cellular stress responses, and the regulation of angiogenesis. This expanded understanding of AR's function opens up new avenues for the therapeutic application of potent and selective AR inhibitors like this compound.

Mechanism of Action: Beyond Glucose Metabolism

This compound's primary mechanism of action is the potent and selective inhibition of aldose reductase. This inhibition has downstream effects that extend beyond simply preventing sorbitol accumulation. A key aspect of AR's non-diabetic role is its involvement in inflammatory signaling pathways.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies have demonstrated that aldose reductase activity is linked to the activation of the NF-κB pathway.[1][2] By inhibiting AR, this compound has the potential to suppress the activation of NF-κB and, consequently, dampen the inflammatory cascade. This provides a strong rationale for investigating this compound in chronic inflammatory diseases.

Caption: this compound's Inhibition of the NF-κB Pathway.

Potential Non-Diabetic Applications

The anti-inflammatory and anti-angiogenic properties of aldose reductase inhibition suggest several potential therapeutic areas for this compound beyond diabetic complications.

Sepsis and Systemic Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to a cytokine storm and widespread inflammation. Preclinical studies have shown that aldose reductase inhibitors can significantly reduce the production of pro-inflammatory cytokines and chemokines in animal models of polymicrobial sepsis.[1][3] By mitigating the inflammatory cascade, this compound could potentially improve outcomes in septic patients.

Angiogenesis-Dependent Diseases

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and various pathologies, including cancer and certain inflammatory eye diseases. Aldose reductase has been shown to play a role in mediating angiogenic signals.[4][5][6] In preclinical models, inhibition of AR has been demonstrated to prevent angiogenesis both in vitro and in vivo.[4][5][6] This suggests that this compound could be a novel therapeutic agent for diseases characterized by pathological angiogenesis.

COVID-19 and Acute Lung Inflammation

The inflammatory response is a key driver of severity in COVID-19. A phase 2 clinical trial investigated the use of this compound in hospitalized patients with COVID-19.[7][8][9] The study suggested that aldose reductase inhibition might reduce viral inflammation and the risk of adverse outcomes.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating aldose reductase inhibitors in non-diabetic applications.

Table 1: Preclinical Anti-Angiogenic Effects of Aldose Reductase Inhibition

| Parameter | Model System | Treatment | Result | Citation |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | AR Inhibitor | Significant prevention of VEGF- and FGF-induced proliferation | [4][5][6] |

| Cell Invasion and Migration | HUVEC | AR Inhibitor | Significant prevention of VEGF- and FGF-induced invasion and migration | [4][5] |

| Cytokine/Protein Expression | HUVEC | AR Inhibitor | Prevention of VEGF- and FGF-induced secretion/expression of IL-6, MMP2, MMP9, ICAM, and VCAM | [4][5][6] |

| In vivo Angiogenesis | Rat Matrigel Plug Model | AR Inhibitor | Prevention of blood cell infiltration, invasion, migration, and capillary-like structure formation | [4][6] |

Table 2: Clinical Data of this compound in Hospitalized COVID-19 Patients

| Outcome | This compound Group (n=10) | Matched Control Group 1 (n=16) | Matched Control Group 2 (n=55) | Citation |

| In-hospital Mortality | 20% | 31% | 27% | [7][8][9] |

| Mean Length of Hospital Stay | 5 days | 10 days | 25 days | [7][8][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the studies cited.

In Vitro Angiogenesis Assays

-

Cell Proliferation Assay: HUVECs are seeded in 96-well plates and treated with an AR inhibitor in the presence or absence of VEGF or FGF. Cell proliferation is measured using assays such as the MTT or BrdU incorporation assay.

-

Invasion Assay: HUVEC invasion is assessed using a Matrigel-coated Boyden chamber. Cells are treated with an AR inhibitor and a chemoattractant (VEGF or FGF) is placed in the lower chamber. The number of invaded cells is quantified after a specific incubation period.

-

Wound Healing (Migration) Assay: A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with an AR inhibitor and the rate of wound closure is monitored over time to assess cell migration.

In Vivo Angiogenesis Model (Matrigel Plug Assay)

-

Procedure: Matrigel mixed with pro-angiogenic factors (e.g., VEGF, FGF) and an AR inhibitor (or vehicle control) is injected subcutaneously into rats.

-

Analysis: After a defined period, the Matrigel plugs are excised, and angiogenesis is quantified by measuring hemoglobin content (as an index of blood vessel formation) and through immunohistochemical staining for endothelial cell markers like CD31 and von Willebrand factor (vWF).[4][6]

Murine Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)

-

Procedure: Sepsis is induced in mice by ligating and puncturing the cecum, which leads to the leakage of fecal contents into the peritoneal cavity, mimicking polymicrobial sepsis.[3]

-

Treatment: An AR inhibitor or vehicle is administered to the animals at a specified time point relative to the CLP procedure.

-

Analysis: Serum and tissue samples are collected at various time points to measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) using ELISA or multiplex assays.[3]

References

- 1. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Inhibition of Aldose Reductase Prevents Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of aldose reductase prevents angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Pilot Open-label Study of Aldose Reductase Inhibition with AT-001 (this compound) in Patients Hospitalized for COVID-19 Infection: Results from a Registry-based Matched-control Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Caficrestat in Mitigating Nerve Conduction Velocity Deficits in Diabetic Neuropathy: A Technical Overview

For Immediate Release

NEW YORK, November 10, 2025 – This technical guide provides an in-depth analysis of Caficrestat (AT-001), a promising oral aldose reductase inhibitor currently in late-stage clinical development for the treatment of diabetic peripheral neuropathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the scientific rationale, mechanism of action, and the methodologies used to evaluate its potential therapeutic effects on nerve conduction velocity in the context of diabetes.

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that can lead to pain, sensory loss, and an increased risk of foot ulcers and amputations. A key electrophysiological indicator of diabetic neuropathy is a reduction in nerve conduction velocity (NCV), reflecting the impaired ability of peripheral nerves to transmit signals. This compound, by targeting the polyol pathway, aims to address one of the fundamental mechanisms underlying this nerve damage.

The Polyol Pathway and Its Role in Diabetic Neuropathy

Under normoglycemic conditions, the majority of glucose is metabolized through the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase.

The increased flux through the polyol pathway contributes to nerve damage through several mechanisms:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to swelling and damage to nerve cells.

-

NADPH Depletion: Aldose reductase consumes NADPH as a cofactor. The depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, rendering nerve cells more susceptible to oxidative stress.

-

Advanced Glycation End Product (AGE) Formation: The increased production of fructose can lead to the formation of advanced glycation end products (AGEs), which contribute to inflammation and further nerve damage.

By inhibiting aldose reductase, this compound is designed to block the initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and the downstream pathological consequences.

Evaluating the Efficacy of this compound: Experimental Protocols

The primary endpoint for assessing the efficacy of therapeutic interventions for diabetic neuropathy is the measurement of nerve conduction velocity. Standardized and validated electrophysiological techniques are employed in both preclinical and clinical studies.

Preclinical Studies in Animal Models

Animal Model: Streptozotocin (STZ)-induced diabetic rodents are a commonly used animal model to mimic type 1 diabetes. A high-fat diet combined with a low dose of STZ is often used to model type 2 diabetes.

Experimental Protocol:

-

Induction of Diabetes: Diabetes is induced in rodents via a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment Groups: Animals are randomized into several groups: a non-diabetic control group, a diabetic control group (vehicle-treated), and diabetic groups treated with varying doses of this compound.

-

Drug Administration: this compound is typically administered orally on a daily basis for a predetermined duration (e.g., 8-12 weeks).

-

Nerve Conduction Velocity Measurement:

-

Animals are anesthetized, and their body temperature is maintained at 37°C.

-

Stimulating and recording electrodes are placed along the path of a peripheral nerve, commonly the sciatic or caudal nerve.

-

The nerve is stimulated at two points (proximal and distal), and the resulting compound muscle action potentials (CMAPs) or sensory nerve action potentials (SNAPs) are recorded.

-

The latency (time from stimulus to response) is measured for each stimulation point.

-

The distance between the two stimulation points is measured.

-

NCV is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)) .

-

-